molecular formula C7H15NO B2360497 2-Ethyl-5-methylmorpholine CAS No. 858453-47-1

2-Ethyl-5-methylmorpholine

Cat. No.: B2360497
CAS No.: 858453-47-1
M. Wt: 129.203
InChI Key: WISZZHKHSREDOZ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylmorpholine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a morpholine derivative, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position of the morpholine ring. This compound is typically found as a liquid at room temperature and is known for its utility in various chemical processes.

Scientific Research Applications

2-Ethyl-5-methylmorpholine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2-Ethyl-5-methylmorpholine includes pictograms GHS05,GHS07 and the signal word "Danger" . More detailed safety and hazard information was not found in the search results.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylmorpholine involves its interaction with various molecular targets. As a morpholine derivative, it can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the ethyl and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Morpholine: The parent compound, lacking the ethyl and methyl substitutions.

    N-Methylmorpholine: A derivative with a methyl group at the nitrogen atom.

    2-Ethylmorpholine: A derivative with an ethyl group at the second position but no methyl group at the fifth position.

Comparison: 2-Ethyl-5-methylmorpholine is unique due to the presence of both ethyl and methyl groups, which can significantly alter its chemical properties and reactivity compared to its analogs. For instance, the additional methyl group can increase steric hindrance, affecting its nucleophilicity and binding interactions .

Properties

IUPAC Name

2-ethyl-5-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-7-4-8-6(2)5-9-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISZZHKHSREDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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